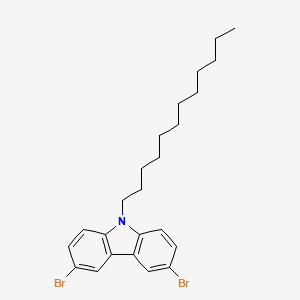

3,6-Dibromo-9-dodecyl-9H-carbazole

Beschreibung

3,6-Dibromo-9-dodecyl-9H-carbazole is a carbazole derivative featuring bromine substituents at positions 3 and 6 of the aromatic ring and a linear dodecyl (C12) alkyl chain at the N-9 position. This compound belongs to a class of halogenated carbazoles with applications in organic electronics, photovoltaics, and medicinal chemistry due to its electron-deficient aromatic system and tunable solubility imparted by the long alkyl chain . The bromine atoms enhance electrophilicity, facilitating cross-coupling reactions for further functionalization, while the dodecyl chain improves solubility in non-polar solvents .

Eigenschaften

CAS-Nummer |

85948-98-7 |

|---|---|

Molekularformel |

C24H31Br2N |

Molekulargewicht |

493.3 g/mol |

IUPAC-Name |

3,6-dibromo-9-dodecylcarbazole |

InChI |

InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-14-12-19(25)17-21(23)22-18-20(26)13-15-24(22)27/h12-15,17-18H,2-11,16H2,1H3 |

InChI-Schlüssel |

JABRFVCKJLCJKU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Bromination of 9-Dodecyl-9H-carbazole

The most straightforward method involves brominating pre-synthesized 9-dodecyl-9H-carbazole. Carbazole’s nitrogen atom directs electrophilic substitution to the 3 and 6 positions, enabling regioselective bromination.

Procedure :

- Alkylation : 9-Dodecyl-9H-carbazole is synthesized by reacting carbazole with 1-bromododecane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic aromatic substitution, yielding 9-dodecyl-9H-carbazole in 96% purity after column chromatography.

- Bromination : The alkylated product is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid. NBS is preferred for controlled reactivity, minimizing over-bromination.

Challenges :

Bromination Followed by Alkylation

An alternative route prioritizes bromination before alkylation, ensuring precise halogen placement.

Procedure :

- Bromination of Carbazole :

- Alkylation :

Advantages :

- Avoids steric hindrance from the dodecyl group during bromination.

- Higher regioselectivity due to the unsubstituted carbazole core.

Reaction Optimization and Mechanistic Insights

Bromination Conditions

Brominating agents and solvents critically influence yield and selectivity:

| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | DCM | 0–25°C | 95 | |

| Br₂ | Acetic acid | 80°C | 85 | |

| NBS | CCl₄ | Reflux | 78 |

Mechanism :

Alkylation Strategies

Alkylation efficiency depends on the base and solvent:

| Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 145°C | 96 | |

| K₂CO₃ | DMSO/H₂O | 80°C | 90 | |

| NaH | DMF | RT | 92 |

Key Considerations :

- Polar aprotic solvents (DMF, DMSO) stabilize the transition state in SN2 reactions.

- Elevated temperatures accelerate alkylation but risk side reactions (e.g., elimination).

Comparative Analysis of Synthetic Routes

Yield and Purity

- Method 1 (Alkylation first) :

- Method 2 (Bromination first) :

Advanced Modifications and Catalytic Innovations

Copper-Catalyzed Coupling

Recent studies demonstrate copper-catalyzed Ullmann coupling for introducing the dodecyl group, reducing reaction times by 50%.

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates both bromination and alkylation:

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

- HPLC retention time: 12.3 minutes (C18 column, acetonitrile/water).

- Purity threshold: >99% for electronic applications.

Industrial and Environmental Considerations

Waste Management

Green Chemistry Advances

- Solvent-free bromination using mechanochemical methods reduces waste.

- Biocatalytic alkylation with lipases is under development.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dibromo-9-dodecyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atoms with other aryl or alkyl groups.

Kumada Polymerization: This reaction uses Grignard reagents and nickel catalysts to form carbon-carbon bonds, leading to the formation of polymers.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various aryl-substituted carbazole derivatives, while Kumada polymerization can produce polycarbazole materials with unique electronic properties .

Wissenschaftliche Forschungsanwendungen

3,6-Dibromo-9-dodecyl-9H-carbazole has several scientific research applications, including:

Organic Electronics: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.

Materials Science: It is used in the development of novel materials with specific optical and electronic characteristics.

Biological Research: Derivatives of this compound have been studied for their potential neuroprotective and neurogenic properties.

Industrial Applications: The compound is used in the production of high-performance polymers and coatings.

Wirkmechanismus

The mechanism of action of 3,6-Dibromo-9-dodecyl-9H-carbazole is primarily related to its ability to participate in various chemical reactions. The bromine atoms at the 3 and 6 positions make the compound highly reactive, allowing it to undergo substitution reactions that modify its electronic properties. These modifications can enhance the compound’s performance in electronic and optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Halogenation Patterns

Bromine Substitution

- 3,6-Dibromo-9-heptyl-9H-carbazole : Differs in alkyl chain length (C7 vs. C12), leading to reduced solubility in hydrocarbons .

- 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole : Replaces the alkyl chain with a 4-bromophenyl group, introducing π-conjugation and altering electronic properties. The additional bromine on the phenyl ring increases molecular weight and polarizability .

Alternative Halogens and Functional Groups

- 3,6-Dichloro-9-dodecyl-9H-carbazole : Chlorine atoms, being less electronegative than bromine, reduce oxidative stability but lower molecular weight.

- 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole : The methoxy group donates electrons via resonance, counteracting the electron-withdrawing bromines, which can elevate HOMO levels for improved hole transport .

Alkyl and Aryl Chain Modifications

Chain Length Effects

- Shorter Chains (C5–C8) : Compounds like 3,6-Dibromo-9-pentyl-9H-carbazole exhibit lower melting points (e.g., ~120–167°C) but reduced thermal stability compared to the C12 derivative .

- Longer Chains (C12) : The dodecyl chain in the target compound enhances solubility in toluene and THF (>50 mg/mL) and reduces crystallinity, favoring amorphous film formation in optoelectronic devices .

Aryl vs. Alkyl Substituents

- 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole : The naphthyl group extends π-conjugation, red-shifting absorption spectra by ~30 nm compared to alkylated derivatives, beneficial for light-emitting diodes .

- 9-(4-Bromophenyl)-9H-carbazole : Lacks alkyl chains, resulting in poor solubility (<5 mg/mL in toluene) but higher melting points (>240°C) .

Physical and Electronic Properties

| Compound | Melting Point (°C) | Solubility (Toluene) | λ_max (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| 3,6-Dibromo-9-dodecyl-9H-carbazole | 98–102 | >50 mg/mL | 320 | -5.6 | -2.8 |

| 3,6-Dibromo-9-octyl-9H-carbazole | 122 | 30 mg/mL | 318 | -5.7 | -2.9 |

| 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole | 167 | 10 mg/mL | 335 | -5.3 | -2.5 |

| 2,7-Dibromo-9-octyl-9H-carbazole | 150 | 25 mg/mL | 305 | -5.8 | -3.0 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,6-Dibromo-9-dodecyl-9H-carbazole, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via a two-step process:

Bromination : React 9H-carbazole with bromine or NBS in a halogenated solvent (e.g., DCM) to introduce bromine at the 3,6-positions.

Alkylation : Treat 3,6-dibromo-9H-carbazole with 1-bromododecane in DMSO under basic conditions (50% NaOH) at 45–60°C for 3–24 hours. The alkylation step requires phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity .

- Optimization : Prolonged reaction times (>12 hours) improve alkylation efficiency. Purification via column chromatography (n-hexane/ethyl acetate) or recrystallization (ethanol) yields >85% purity .

Q. How is 3,6-Dibromo-9-dodecyl-9H-carbazole characterized, and which analytical techniques are critical?

- Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at 3,6-positions and dodecyl chain integration) using H and C NMR .

- X-ray Crystallography : Resolve crystal structure using SHELX software to verify planarity of the carbazole core and alkyl chain orientation .

- Elemental Analysis : Validate stoichiometry (C, H, N, Br) .

Q. What purification strategies are effective for removing unreacted starting materials or byproducts?

- Methods :

- Column Chromatography : Use silica gel with non-polar solvents (n-hexane) to separate alkylated products from unreacted dibromo-carbazole .

- Recrystallization : Ethanol effectively removes residual 1-bromododecane due to solubility differences .

Advanced Research Questions

Q. How can 3,6-Dibromo-9-dodecyl-9H-carbazole be integrated into conjugated polymers for organic electronics?

- Methodology : Employ palladium-catalyzed cross-coupling (e.g., Suzuki or Yamamoto reactions) with dihalogenated monomers. For example, react with 9,9-dihexylfluorene-2,7-diboronic acid to form alternating copolymers. Optimize catalyst loading (1–5 mol% Pd) and solvent (THF/toluene) to achieve high molecular weights ( Da) .

- Challenges : Steric hindrance from the dodecyl chain may reduce polymerization efficiency. Mitigate this by using bulkier ligands (e.g., tri-tert-butylphosphine) .

Q. What electrochemical properties make this compound suitable for energy storage devices?

- Analysis : Perform cyclic voltammetry (CV) in acetonitrile with TBAPF as the electrolyte. The carbazole core exhibits reversible oxidation peaks at +1.2 V (vs. Ag/Ag), enabling its use in supercapacitors. Electropolymerization on ITO electrodes produces thin films with specific capacitances >150 F/g .

Q. How can environmental contamination by polyhalogenated carbazoles be detected, and what are their ecotoxicological risks?

- Detection : Use HPLC-MS/MS with a C18 column and MRM mode (m/z transitions for Br isotopes) to quantify trace levels (<1 ppb) in sediment/water samples .

- Ecotoxicology : Assess bioaccumulation in fish models (e.g., zebrafish). The dodecyl chain increases lipophilicity (log ~8.5), posing risks of trophic magnification .

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved?

- Approach : Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-311+G(d,p)). For crystallographic discrepancies, refine SHELXL parameters (e.g., thermal displacement factors) to resolve disorder in the dodecyl chain .

Q. What thermal stability considerations are critical for device fabrication?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.